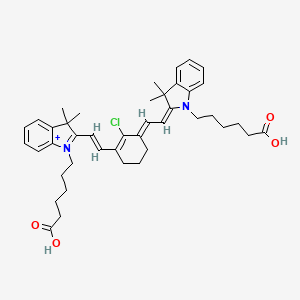
Cy7 bis-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7 bis-acid, also known as heptamethine cyanine dye, is a near-infrared fluorescent dye widely used in various scientific fields. It is known for its excellent photophysical properties, including high quantum yield, long absorption and emission wavelengths, and low background interference. These properties make it particularly useful in biological imaging and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 bis-acid typically involves the condensation of indole derivatives with a heptamethine chain. The reaction is carried out under acidic conditions, often using acetic acid as a solvent. The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity starting materials and solvents is crucial to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy7 bis-acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can modify the electronic structure of the dye, affecting its fluorescence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified Cy7 derivatives with altered photophysical properties. These derivatives can be tailored for specific applications, such as targeted imaging or therapeutic delivery .
Scientific Research Applications
Cy7 bis-acid has a wide range of applications in scientific research, including:
Biological Imaging: Used for near-infrared fluorescence imaging of tissues and cells, providing high-resolution images with minimal background interference.
Cancer Diagnostics: Employed in the detection and monitoring of tumors due to its ability to target cancer cells and provide clear imaging.
Photodynamic Therapy: Utilized in combination with light to generate reactive oxygen species that can kill cancer cells.
Drug Delivery: Conjugated with therapeutic agents to enable targeted delivery and real-time tracking of drug distribution.
Mechanism of Action
The mechanism of action of Cy7 bis-acid involves its ability to absorb and emit near-infrared light. The dye’s molecular structure allows it to penetrate tissues and bind to specific targets, such as cancer cells. Upon excitation with near-infrared light, the dye emits fluorescence, which can be detected and used for imaging. In photodynamic therapy, the dye generates reactive oxygen species upon light activation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Cy3 bis-acid: A shorter-wavelength cyanine dye with similar applications but lower tissue penetration.
Cy5 bis-acid: Another cyanine dye with intermediate wavelength properties, used for imaging and diagnostics.
Indocyanine Green: A clinically approved near-infrared dye with applications in medical imaging but with limitations in photostability and targeting specificity.
Uniqueness of Cy7 bis-acid
This compound stands out due to its longer absorption and emission wavelengths, which provide deeper tissue penetration and lower background interference. Its high quantum yield and photostability make it a preferred choice for long-term imaging and therapeutic applications .
Properties
Molecular Formula |
C42H52ClN2O4+ |
|---|---|
Molecular Weight |
684.3 g/mol |
IUPAC Name |
6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C42H51ClN2O4/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49)/p+1 |
InChI Key |
MUEMGQSGNZKFJI-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















